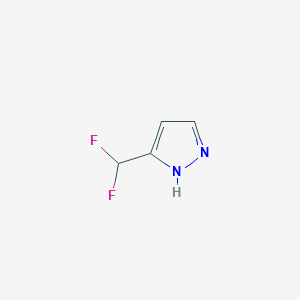

3-(Difluoromethyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(difluoromethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2N2/c5-4(6)3-1-2-7-8-3/h1-2,4H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUPOGSCBGSRNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007468-17-8 | |

| Record name | 3-(difluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

initial synthesis of 3-(Difluoromethyl)-1H-pyrazole

An In-Depth Technical Guide to the Initial Synthesis of 3-(Difluoromethyl)-1H-pyrazole

Abstract

The this compound scaffold is a privileged structural motif in modern chemistry, primarily due to its prevalence in a new generation of highly effective agrochemical fungicides and its emerging potential in pharmaceuticals. The difluoromethyl (CHF₂) group imparts unique physicochemical properties, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or methyl groups, which can significantly enhance a molecule's binding affinity and metabolic stability.[1][2] This guide provides an in-depth analysis of the core synthetic strategies for accessing the this compound core, intended for researchers, chemists, and professionals in drug development and crop protection. We will dissect the most prominent and field-proven methodologies, emphasizing the underlying chemical principles, providing detailed experimental protocols, and offering a comparative analysis to guide strategic synthetic planning.

The Strategic Importance of the this compound Scaffold

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal and agrochemical design. The difluoromethyl group, in particular, has proven to be exceptionally valuable. When appended to a pyrazole ring at the 3-position, it forms the backbone of numerous succinate dehydrogenase inhibitor (SDHI) fungicides.[3][4] These compounds, including commercial successes like Bixafen, Fluxapyroxad, and Isopyrazam, have revolutionized crop protection by offering a broad spectrum of control against critical fungal pathogens.[3][5]

The efficacy of this scaffold stems from the CHF₂ group's unique electronic and steric profile. It is more lipophilic than a hydroxyl or amino group and can participate in hydrogen bonding, improving cell membrane permeability and target engagement.[1] This combination of properties makes the this compound moiety a high-value target for synthetic chemists.

Core Synthetic Strategies: Pathways to the Core

The synthesis of 3-(difluoromethyl)-1H-pyrazoles is primarily achieved through two major strategies: the construction of the pyrazole ring from a difluoromethylated acyclic precursor (cyclocondensation) and the formation of the ring via a cycloaddition reaction using a difluoromethylated building block.

Strategy A: Cyclocondensation with Difluoromethylated 1,3-Dicarbonyl Equivalents

This is the most established and widely utilized method for constructing the pyrazole core. The fundamental principle involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound (or its synthetic equivalent) that already contains the difluoromethyl group.

Causality and Mechanistic Insight: The reaction proceeds via a classical Knorr pyrazole synthesis pathway.[6] The more nucleophilic nitrogen of the hydrazine (e.g., methylhydrazine) initially attacks one of the carbonyl carbons of the diketone equivalent. This is followed by an intramolecular condensation and subsequent dehydration to yield the stable aromatic pyrazole ring. The regioselectivity of the initial attack and cyclization determines the final position of the substituents. Using a difluoromethylated β-ketoester, such as ethyl 4,4-difluoro-3-oxobutanoate, ensures the CHF₂ group is positioned adjacent to the newly formed ring nitrogen.

Workflow: Cyclocondensation Route

Caption: General workflow for the cyclocondensation synthesis.

Experimental Protocol: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

This protocol is adapted from the foundational synthesis strategies reported for key SDHI fungicide intermediates.[3]

-

Reaction Setup: To a solution of ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq) in ethanol (5 mL/mmol) in a round-bottom flask equipped with a reflux condenser, add acetic anhydride (1.2 eq) and triethyl orthoformate (1.2 eq).

-

Initial Reaction: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). This step forms an ethoxymethylene intermediate, which enhances the regioselectivity of the subsequent cyclization.

-

Cyclization: Cool the reaction mixture to room temperature. Slowly add a solution of methylhydrazine (1.05 eq) in ethanol. An exotherm may be observed.

-

Expert Insight: The slow addition of methylhydrazine is crucial to control the reaction temperature and minimize the formation of the undesired regioisomer where the methyl group is on the alternative nitrogen atom.

-

-

Reaction Completion: After the addition is complete, stir the mixture at room temperature for 12-16 hours or heat to a gentle reflux until TLC analysis indicates the consumption of the intermediate.

-

Workup and Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the target pyrazole ester.

Strategy B: [3+2] Cycloaddition using Difluoroacetohydrazonoyl Bromides

A more contemporary and highly regioselective approach involves the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) of a difluoromethylated 1,3-dipole with a suitable dipolarophile. Difluoroacetohydrazonoyl bromides have emerged as excellent and stable precursors for the in situ generation of difluoromethylated nitrile imine dipoles.[7][8]

Causality and Mechanistic Insight: In the presence of a base (e.g., triethylamine), the hydrazonoyl bromide eliminates HBr to form a transient, highly reactive nitrile imine. This dipole then readily reacts with an alkyne (the dipolarophile) in a concerted, pericyclic [3+2] cycloaddition reaction. This method offers superior control over regioselectivity compared to some cyclocondensation routes, as the substitution pattern of the final pyrazole is precisely dictated by the structures of the nitrile imine and the alkyne.[8][9]

Workflow: [3+2] Cycloaddition Route

Caption: Workflow for the [3+2] cycloaddition synthesis route.

Experimental Protocol: Synthesis of a 3-(Difluoromethyl)pyrazole via [3+2] Cycloaddition

This protocol is based on the methodology developed by Han and coworkers.[7][8]

-

Reaction Setup: To a solution of the substituted alkyne (e.g., an ynone, 1.0 eq) in a suitable solvent such as tetrahydrofuran (THF, 4 mL/mmol), add the N-aryl-2,2-difluoroacetohydrazonoyl bromide (1.1 eq).

-

Initiation: Add triethylamine (Et₃N, 1.5 eq) dropwise to the solution at room temperature.

-

Expert Insight: Triethylamine acts as the base to generate the reactive nitrile imine dipole in situ. Its slow addition maintains a low steady-state concentration of the dipole, minimizing potential side reactions.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

-

Workup and Purification: Upon completion, filter the reaction mixture to remove the triethylammonium bromide salt. Wash the filtrate with water and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography (silica gel) to afford the desired difluoromethylated pyrazole.

Strategy C: Industrial Innovation via Post-Functionalization

For the large-scale production of specific derivatives like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), innovative routes have been developed to improve cost-effectiveness and purity. One such route, developed by AGC Inc., avoids the direct use of difluoroacetoacetic esters.[4]

Causality and Mechanistic Insight: This process begins with a more accessible starting material, dimethylaminovinyl methyl ketone (DMAB). This undergoes difluoroacetylation followed by cyclization with methylhydrazine to form 4-acetyl-3-(difluoromethyl)-1-methyl-1H-pyrazole. The final step is a haloform-type oxidation of the acetyl group using sodium hypochlorite (NaOCl) to yield the carboxylic acid (DFPA). This multi-step synthesis is highly optimized for industrial scale, where each step proceeds in high yield and purity, minimizing complex purification challenges.[4]

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends heavily on the desired substitution pattern, scale, and available starting materials.

| Feature | Strategy A: Cyclocondensation | Strategy B: [3+2] Cycloaddition | Strategy C: Industrial Post-Functionalization |

| Regioselectivity | Can be moderate to good; may produce isomers.[3] | Excellent; dictated by reactants.[8] | Excellent; controlled by the synthetic sequence.[4] |

| Substrate Scope | Broad; depends on available diketones and hydrazines.[6] | Broad; depends on available hydrazonoyl bromides and alkynes.[7] | Highly specific to the target molecule (DFPA).[4] |

| Scalability | Good; widely used in industry. | Good; scalable with stable precursors.[9] | Excellent; designed for large-scale production.[4] |

| Key Advantage | Utilizes well-established, classical reactions. | High regiochemical control. | Cost-effective for a specific, high-demand product. |

| Key Limitation | Potential for isomeric mixtures requiring separation. | Requires synthesis of specialized hydrazonoyl bromide precursors. | Not a general route for diverse pyrazole analogues. |

Conclusion and Future Outlook

The synthesis of 3-(difluoromethyl)-1H-pyrazoles is a mature field driven by the immense commercial value of its derivatives. The classic cyclocondensation approach remains a reliable and versatile workhorse for laboratory and industrial synthesis. However, modern methods like the [3+2] cycloaddition offer elegant solutions for achieving high regioselectivity, which is critical for structure-activity relationship studies in drug discovery.

Future research will likely focus on developing more direct and efficient C-H difluoromethylation methods for pre-formed pyrazole rings, potentially using photoredox catalysis or other advanced radical-based transformations.[10] Such advancements would further streamline access to this vital chemical scaffold, enabling the next generation of innovations in agrochemicals and pharmaceuticals.

References

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. (URL: [Link])

-

Mao, J., et al. (2018). N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition. ResearchGate. (URL: [Link])

-

Ochi, Y., et al. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synform, 2018/12, A197–A199. (URL: [Link])

-

Patil, T.D., & Rathore, N.P. (2025). Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition. International Journal of Scientific Research in Engineering and Management. (URL: [Link])

-

Mao, T., et al. (2018). N-Difluoromethylation of imidazoles and pyrazoles using BrCF2PO(OEt)2 under mild condition. Semantic Scholar. (URL: [Link])

-

Journal of Organic Chemistry. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. ACS Publications. (URL: [Link])

-

Han, T., et al. (2021). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. ResearchGate. (URL: [Link])

-

Organic Chemistry Resources. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (URL: [Link])

-

Construction of 3,4-Disubstituted-3-(difluoromethyl)pyrazoles. (2020). ResearchGate. (URL: [Link])

-

Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes. Organic & Biomolecular Chemistry. (URL: [Link])

-

Han, T., et al. (2021). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry, 87(1), 839–851. (URL: [Link])

- CN111362874B - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

-

Du, X., et al. (2014). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 19(9), 13938-13949. (URL: [Link])

-

Wang, B., et al. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. ResearchGate. (URL: [Link])

-

Ugrak, B. I., et al. (2025). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkat USA. (URL: [Link])

-

Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. (URL: [Link])

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Reviews Letters. (URL: [Link])

-

Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole. Ferdowsi University of Mashhad. (URL: [Link])

-

Elguero, J., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. thieme.de [thieme.de]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Difluoromethyl)-1H-pyrazole

Introduction: The Strategic Importance of the 3-(Difluoromethyl)pyrazole Scaffold

In the landscape of modern agrochemical and pharmaceutical research, the pyrazole heterocycle stands as a "privileged scaffold"—a molecular framework that consistently yields compounds with potent biological activity.[1] The strategic introduction of fluorine-containing substituents has become a cornerstone of contemporary molecule design, used to modulate key physicochemical properties such as metabolic stability, lipophilicity, and target-binding affinity.

The 3-(difluoromethyl)-1H-pyrazole moiety, in particular, has emerged as a critical component in a blockbuster class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[2] Market-leading products such as Bixafen, Fluxapyroxad, and Sedaxane all feature a derivative, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, as their core structural element.[2][3] This underscores the profound impact of the difluoromethyl group on the bioactivity of the pyrazole core. Understanding the fundamental physicochemical properties of the parent scaffold, this compound, is therefore essential for researchers aiming to design the next generation of analogues for crop protection and human health.

This guide provides an in-depth analysis of these core properties, blending established theoretical principles with field-proven experimental protocols to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Core Molecular Attributes and Identifiers

A precise understanding of a molecule begins with its fundamental identifiers and structural properties. The difluoromethyl (-CHF2) group acts as a lipophilic hydrogen bond donor, a unique feature that distinguishes it from both methyl (-CH3) and trifluoromethyl (-CF3) groups, profoundly influencing its interactions with biological targets.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1007468-17-8 | [4] |

| Molecular Formula | C4H4F2N2 | - |

| Molecular Weight | 118.09 g/mol | - |

| SMILES | C1=C(NN=C1)C(F)F | [4] |

| InChI Key | FCTPKOLLXCYCEC-UHFFFAOYSA-N | - |

Ionization Constant (pKa) and Lipophilicity (logP)

The interplay between a molecule's acidity/basicity (pKa) and its lipophilicity (logP) governs its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, the pyrazole ring can exhibit both weak basicity (protonation of the N2 nitrogen) and weak acidity (deprotonation of the N1 proton).

Expert Insight: The electron-withdrawing nature of the difluoromethyl group is expected to decrease the basicity (lower the pKa of the conjugate acid) and increase the acidity (lower the pKa of the N-H proton) compared to unsubstituted pyrazole.

Predicted pKa and logP Values

| Parameter | Predicted Value | Significance in Drug/Agrochemical Discovery |

| Acidic pKa (N-H) | ~12.5 | Influences solubility in basic media and potential for hydrogen bonding as a donor. |

| Basic pKa | ~0.5 | Dictates the degree of protonation in highly acidic environments (e.g., stomach). |

| logP | ~0.85 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

Note: Values are estimations from standard computational models (e.g., ChemAxon, ACD/Labs) and should be confirmed experimentally.

Workflow for Experimental Determination

Caption: Experimental workflows for determining pKa and logP.

Protocol 1: pKa Determination by Potentiometric Titration

This protocol provides a robust method for accurately measuring pKa values.[5][6]

-

Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4.0, 7.0, and 10.0.[6]

-

Sample Preparation:

-

Prepare a 1 mM solution of this compound.

-

To maintain constant ionic strength, use a background electrolyte of 0.15 M potassium chloride (KCl) solution.[5]

-

-

Titration Setup:

-

Place 20 mL of the sample solution into a reaction vessel equipped with a magnetic stirrer.

-

Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the measurement.[6]

-

Immerse the calibrated pH electrode into the solution.

-

-

Titration Process:

-

If determining both acidic and basic pKa's, first acidify the solution to pH 1.8-2.0 with 0.1 M HCl.[5]

-

Begin titration by adding small, precise increments of 0.1 M NaOH.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches ~12.5.

-

-

Data Analysis:

Protocol 2: LogP Determination by Shake-Flask Method (OECD Guideline 107)

This is the gold-standard method for determining the n-octanol/water partition coefficient.[8][9]

-

Preparation of Phases:

-

Prepare a volume of n-octanol and a volume of water (or a suitable buffer for ionizable compounds).

-

Saturate the n-octanol by shaking it with water, and saturate the water by shaking it with n-octanol. Allow them to separate overnight. This pre-saturation is critical for accurate results.

-

-

Partitioning:

-

Accurately weigh the test compound and dissolve it in the more suitable phase (likely n-octanol for this compound).

-

Combine the saturated n-octanol and saturated water in a suitable vessel at a defined volume ratio (e.g., 1:1, 2:1, 1:2).

-

Add the stock solution of the compound. The final concentration should not exceed the compound's solubility limit in either phase.

-

Shake the vessel at a constant temperature (20-25°C) until equilibrium is achieved.[8]

-

-

Phase Separation and Quantification:

-

Separate the two phases, typically by centrifugation to break any emulsions.[8]

-

Carefully take an aliquot from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV. A calibration curve must be generated for quantification.

-

-

Calculation:

-

The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The final result is expressed as logP.

-

The experiment should be repeated with at least two different volume ratios. The resulting logP values should agree within ± 0.3 units.[8]

-

Aqueous Solubility

Solubility is a critical gatekeeper in discovery research; a compound that cannot dissolve in aqueous media is unlikely to be bioavailable or show activity in biological assays. In early discovery, kinetic solubility is often prioritized as a high-throughput measure that mimics the conditions of many in vitro assays.[10][11]

Expert Insight: The presence of the pyrazole N-H and the difluoromethyl C-H allows the molecule to act as a hydrogen bond donor, while the pyrazole nitrogens act as acceptors. This should confer a degree of aqueous solubility. However, the overall fluorinated hydrocarbon character contributes to lipophilicity, creating a delicate balance. A predicted kinetic solubility in the range of 50-150 µM in phosphate-buffered saline (PBS) is a reasonable starting hypothesis.

Workflow for Kinetic Solubility Assay

Caption: High-throughput kinetic solubility workflow.

Protocol 3: Kinetic Solubility Determination by Laser Nephelometry

This high-throughput method rapidly assesses solubility by detecting the formation of precipitate when a DMSO stock solution is introduced into an aqueous buffer.[12][13]

-

Preparation of Solutions:

-

Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

-

Assay Plate Setup:

-

Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a clear 96- or 384-well microplate.

-

Rapidly add the aqueous buffer (e.g., 198 µL) to achieve the highest desired final concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., 1%).

-

-

Incubation:

-

Mix the plate thoroughly.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours.[12]

-

-

Measurement:

-

Place the microplate into a laser nephelometer.

-

The instrument measures the intensity of light scattered by any solid particles (precipitate) that have formed in the wells.[13]

-

-

Data Analysis:

-

The light scattering signal is plotted against the compound concentration.

-

The kinetic solubility is defined as the concentration at which the scattering signal significantly rises above the background, indicating the onset of precipitation.[11]

-

Spectroscopic and Thermal Profile

Spectroscopic analysis provides the definitive structural confirmation of a synthesized compound. The thermal properties are indicative of its physical state and stability.

| Property | Predicted/Expected Value | Method of Analysis |

| Melting Point | 60-80 °C (Predicted) | Differential Scanning Calorimetry (DSC) |

| Boiling Point | ~215 °C (Predicted) | Thermogravimetric Analysis (TGA) |

| ¹H NMR | See discussion below | Nuclear Magnetic Resonance |

| ¹³C NMR | See discussion below | Nuclear Magnetic Resonance |

| ¹⁹F NMR | See discussion below | Nuclear Magnetic Resonance |

| Mass Spectrum | [M+H]⁺ = 119.0415 | High-Resolution Mass Spectrometry (HRMS) |

Expert Interpretation of NMR Spectra

While an experimental spectrum for the parent compound is not published, extensive data from derivatives allows for an expert prediction of its key features.[14]

-

¹H NMR:

-

-CHF₂ Proton: The most characteristic signal will be a triplet centered around 6.5 - 7.2 ppm . The triplet splitting arises from coupling to the two equivalent fluorine atoms, with a typical coupling constant (²JH-F) of approximately 53-55 Hz .[14]

-

Pyrazole Protons: Two signals are expected for the C4-H and C5-H protons, likely appearing as doublets or multiplets in the aromatic region (~6.5 and ~7.8 ppm).

-

N-H Proton: A broad singlet, typically further downfield (>10 ppm), which may be exchangeable with D₂O.

-

-

¹⁹F NMR:

-

A single signal is expected, which will appear as a doublet due to coupling with the single proton on the difluoromethyl carbon (²JF-H ≈ 54 Hz). The chemical shift is anticipated in the range of -110 to -120 ppm (relative to CFCl₃).[14]

-

-

¹³C NMR:

-

-CHF₂ Carbon: This carbon will appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JC-F), with an expected chemical shift around 110-115 ppm.[14]

-

Pyrazole Carbons: The C3, C4, and C5 carbons will appear in the range of ~100-150 ppm. The C3 carbon, directly attached to the -CHF₂ group, will show a smaller triplet splitting (²JC-F).[14]

-

The Role of Computational Chemistry

In the absence of comprehensive experimental data, in silico methods provide invaluable foresight. Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict a molecule's geometry, electronic properties, and even its NMR spectra with increasing accuracy.[15][16][17]

Computational Analysis Workflow

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. This compound | CAS:1007468-17-8 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

- 9. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. enamine.net [enamine.net]

- 14. rsc.org [rsc.org]

- 15. pubs.aip.org [pubs.aip.org]

- 16. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

spectroscopic data (NMR, MS) of 3-(Difluoromethyl)-1H-pyrazole

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Difluoromethyl)-1H-pyrazole

Abstract

The this compound scaffold is a cornerstone in modern agrochemical development, serving as a critical intermediate for a powerful class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[1][2][3] The unique physicochemical properties imparted by the difluoromethyl group enhance the biological activity and metabolic stability of these fungicides. Consequently, the unambiguous structural confirmation of this compound and its derivatives is paramount for researchers in synthetic chemistry and drug development. This guide provides a comprehensive analysis of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) data for the parent compound, this compound. We delve into the causality behind the observed spectral features, offering field-proven insights to aid in the reliable identification and characterization of this vital chemical entity.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecular structure is the foundation for all spectroscopic interpretation.

-

Chemical Formula: C₄H₄F₂N₂

-

Molecular Weight: 118.09 g/mol

-

Structure: The molecule consists of a five-membered aromatic pyrazole ring substituted at the 3-position with a difluoromethyl group.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an essential tool for determining the molecular weight and probing the structural integrity of a molecule through its fragmentation patterns.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument via direct infusion or through a gas chromatography (GC) column. GC-MS is often preferred to ensure sample purity.

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This energy is sufficient to eject an electron from the molecule, forming a positively charged radical cation, known as the molecular ion (M•⁺).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Expertise & Causality: Electron Ionization at 70 eV is the industry standard for creating reproducible fragmentation libraries. This energy level is high enough to induce characteristic bond cleavages, providing a structural "fingerprint," yet not so high as to obliterate the molecular ion peak for most small molecules like this one.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is characterized by a distinct molecular ion peak and a predictable fragmentation pathway.

-

Molecular Ion (M•⁺): The molecular ion peak is expected at m/z 118 . The presence of this peak is the primary confirmation of the compound's molecular weight.[4]

-

Base Peak: The most abundant ion in the spectrum, the base peak, often results from the formation of a particularly stable fragment.

-

Key Fragmentation Pathways: The fragmentation of pyrazoles is well-documented and typically involves the cleavage of the ring.[5] The presence of the difluoromethyl group introduces additional pathways.

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Table 1: Summary of Major Mass Fragments

| m/z | Proposed Fragment Ion | Formula | Notes |

| 118 | [C₄H₄F₂N₂]•⁺ | C₄H₄F₂N₂ | Molecular Ion (M•⁺). Confirms molecular weight. |

| 91 | [C₃H₃F₂N]•⁺ | C₃H₃F₂N | Loss of hydrogen cyanide (HCN), a classic fragmentation for pyrazole rings.[5] |

| 67 | [C₃H₃N₂]⁺ | C₃H₃N₂ | Loss of the difluoromethyl radical (•CHF₂). |

| 99 | [C₄H₄FN₂]⁺ | C₄H₄FN₂ | Loss of a fluorine radical (•F), possible but less common than C-C cleavage.[4] |

Trustworthiness: The presence of a peak at m/z 118, coupled with a logical loss of 27 Da (HCN) to a peak at m/z 91, provides a self-validating system for identifying the this compound core structure. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of each fragment to within a few parts per million, providing definitive structural evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for complete characterization.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra (δ = 0.00 ppm). For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the standard reference (δ = 0.0 ppm), though it is often referenced externally or relative to another known fluorinated compound.[6][7]

-

Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for 1D spectra.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum.

Expertise & Causality: The choice of solvent is critical. While CDCl₃ is common, the acidic NH proton of the pyrazole may exchange with residual water, leading to peak broadening. DMSO-d₆ is an excellent alternative as it forms hydrogen bonds with the NH proton, resulting in a sharper, more easily identifiable signal.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons.

-

H4 and H5 Protons: These two protons on the pyrazole ring are in different chemical environments and will appear as distinct signals. They will exhibit coupling to each other, likely appearing as doublets.

-

CHF₂ Proton: This proton is coupled to two equivalent fluorine atoms. According to the n+1 rule, its signal will be split into a triplet (2+1=3). The coupling constant for this two-bond H-F interaction (²JH-F) is typically large, in the range of 50-60 Hz.[8] This triplet is the most characteristic signal in the ¹H NMR spectrum.

-

N-H Proton: This proton will typically appear as a broad singlet at a downfield chemical shift. Its position is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom.

-

Pyrazole Carbons (C3, C4, C5): Three distinct signals are expected for the pyrazole ring carbons.

-

CHF₂ Carbon: This carbon is directly bonded to two fluorine atoms. Its signal will be split into a triplet by the strong one-bond C-F coupling (¹JC-F), which is typically in the range of 230-240 Hz.[8]

-

C3 Carbon: This carbon is two bonds away from the fluorine atoms and will also experience coupling. It is expected to appear as a triplet (²JC-F) with a smaller coupling constant (typically 25-35 Hz).[9]

¹⁹F NMR Spectrum Analysis

¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds.

-

CHF₂ Fluorines: The two fluorine atoms in the difluoromethyl group are chemically equivalent. They are coupled to the single proton on the same carbon. Therefore, the ¹⁹F NMR spectrum will show a single signal split into a doublet by the two-bond H-F coupling (²JF-H), with a coupling constant identical to that observed in the ¹H NMR spectrum (~50-60 Hz).[8] The chemical shift is expected in the range of -110 to -120 ppm relative to CFCl₃.[8]

Table 2: Summary of Characteristic NMR Spectroscopic Data

| Nucleus | Signal | Multiplicity | Coupling Constant (J, Hz) | Characteristic Feature |

| ¹H | ~6.5 ppm | Triplet (t) | ²JH-F ≈ 54-58 Hz | Large coupling constant confirms H-C-F₂ moiety.[8] |

| ~6.4 ppm | Doublet (d) | ³JH-H ≈ 2-3 Hz | Pyrazole H4 proton. | |

| ~7.6 ppm | Doublet (d) | ³JH-H ≈ 2-3 Hz | Pyrazole H5 proton. | |

| >10 ppm | Broad Singlet (br s) | - | Exchangeable N-H proton. | |

| ¹³C | ~111 ppm | Triplet (t) | ¹JC-F ≈ 235-240 Hz | Very large coupling constant confirms C-F₂ bond.[8] |

| ~145 ppm | Triplet (t) | ²JC-F ≈ 30-35 Hz | C3 carbon coupled to two fluorine atoms.[8] | |

| ~105 ppm | Singlet (s) | - | Pyrazole C4 carbon. | |

| ~130 ppm | Singlet (s) | - | Pyrazole C5 carbon. | |

| ¹⁹F | ~ -115 ppm | Doublet (d) | ²JF-H ≈ 54-58 Hz | Confirms coupling to a single proton.[8] |

(Note: Exact chemical shifts (δ) are predictive and can vary based on solvent and experimental conditions. The multiplicity and coupling constants are the most reliable diagnostic features.)

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of mass spectrometry and multinuclear NMR spectroscopy. In MS, the molecular ion at m/z 118 and the characteristic loss of HCN provide strong evidence for the core structure. In NMR, the combination of a proton triplet, a carbon triplet with a large ¹JC-F, and a fluorine doublet provides an unmistakable signature for the crucial difluoromethyl group. This comprehensive spectroscopic guide serves as an authoritative resource for scientists, enabling confident and accurate characterization of this important building block in the ongoing development of advanced agrochemicals.

References

-

Du S, Tian Z, Yang D, et al. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. 2015;20(5):8395-8408. [Link]

-

mzCloud. FR140423 Mass Spectrum. mzCloud. Accessed January 2, 2026. [Link]

-

Supporting Information for Electrophilic Difluoromethylation of N-, S-, O-, and C-Nucleophiles. American Chemical Society. Accessed January 2, 2026. [Link]

-

Supporting Information for Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes. American Chemical Society. Accessed January 2, 2026. [Link]

-

Li, Z., et al. Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. Journal of Chemistry. 2022. [Link]

-

Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. Royal Society of Chemistry. Accessed January 2, 2026. [Link]

-

SpectraBase. 3-(difluoromethyl)-6-(1-methyl-4-nitro-1H-pyrazol-3-yl)[1][8][10]triazolo[3,4-b][1][6][8]thiadiazole Spectrum. SpectraBase. Accessed January 2, 2026. [Link]

-

SpectraBase. N-[3-(diethylamino)propyl]-1-(difluoromethyl)-1H-pyrazole-3-carboxamide Spectrum. SpectraBase. Accessed January 2, 2026. [Link]

-

Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. Accessed January 2, 2026. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245969). HMDB. Accessed January 2, 2026. [Link]

-

Elguero, J., et al. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules. 2018;23(11):2901. [Link]

- Google Patents. CN111362874B - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. 2015;7(10):810-816. [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. University of Wisconsin-Madison Chemistry Department. Accessed January 2, 2026. [Link]

-

Jimeno, M.L., et al. 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry. 1999;37(4):291-294. [Link]

-

MassBank. Pydiflumetofen Spectrum. MassBank. Accessed January 2, 2026. [Link]

-

ResearchGate. 1H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole. ResearchGate. Accessed January 2, 2026. [Link]

- Pretsch, E., et al. Structure Determination of Organic Compounds. 4th ed., Springer, 2009.

-

LibreTexts Chemistry. Fragmentation and Interpretation of Spectra. LibreTexts. Accessed January 2, 2026. [Link]

- Asif, N., et al. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. 2012;24(12):5681-5684.

-

Santos, L.S., et al. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society. 2005;16(5):986-993. [Link]

-

LibreTexts Chemistry. Fragmentation Patterns in Mass Spectra. LibreTexts. Accessed January 2, 2026. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. thieme.de [thieme.de]

- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. whitman.edu [whitman.edu]

- 5. researchgate.net [researchgate.net]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. colorado.edu [colorado.edu]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mzCloud – FR140423 [mzcloud.org]

Introduction: The Structural Imperative for Fluorinated Pyrazoles in Drug Discovery

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-(Difluoromethyl)-1H-pyrazole Derivatives

The this compound scaffold is a cornerstone in modern medicinal chemistry and agrochemical development. Its prevalence in a new class of fungicides known as succinate dehydrogenase inhibitors (SDHI) highlights its significance.[1][2] The difluoromethyl (CHF₂) group is not merely a placeholder; it acts as a metabolically stable bioisostere for hydroxyl, thiol, or amine groups, enhancing properties like lipophilicity and metabolic stability, which are critical for bioavailability.[3] Furthermore, the CHF₂ moiety can serve as a hydrogen bond donor, potentially strengthening a molecule's interaction with its biological target.[3]

Given these critical roles, a definitive understanding of the three-dimensional atomic arrangement of these derivatives is paramount. Single-crystal X-ray diffraction (SCXRD) is the most powerful tool available for providing this elucidation at atomic resolution.[4][5] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the complete workflow from crystal cultivation to final structural validation. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, addressing the unique challenges and opportunities presented by the difluoromethyl group.

Part 1: The Foundation - Obtaining Diffraction-Quality Crystals

The primary bottleneck in any crystallographic study is the growth of a suitable, high-quality single crystal.[4][5] This initial step dictates the ultimate quality and resolution of the final structure.

Synthesis and Purification

The synthesis of this compound derivatives often involves multi-step reactions, such as the cyclization of a difluoroacetyl intermediate with a hydrazine derivative.[1][6][7] It is imperative that the final compound is of high purity (>99%) before attempting crystallization. Techniques like column chromatography followed by recrystallization from a bulk solvent are often necessary to remove isomers and starting materials, which can inhibit crystal nucleation.[1][6]

The Art and Science of Crystallization

Crystallization is a process of slowly bringing a concentrated, pure solution to a state of supersaturation, allowing molecules to self-assemble into a well-ordered lattice.[8] The choice of method and solvent is critical and often requires empirical screening.

Key Experimental Protocol: Vapor Diffusion for Milligram-Scale Crystallization

Vapor diffusion is an exceptionally effective method for crystallizing small molecules, especially when only small quantities of the material are available.[9] It relies on the slow diffusion of a volatile "anti-solvent" vapor into a solution of the compound, gradually reducing the solute's solubility and promoting slow crystal growth.

Step-by-Step Methodology:

-

Solvent Selection: Identify a "good" solvent in which your pyrazole derivative is readily soluble. Then, find a miscible "anti-solvent" in which the compound is poorly soluble. The anti-solvent should be more volatile than the good solvent. Common solvent/anti-solvent pairs are listed in the table below.

-

Preparation: Dissolve 2-5 mg of the purified pyrazole derivative in a minimal amount of the "good" solvent (e.g., 0.5 mL of dichloromethane) in a small, open vial.

-

Assembly: Place this small vial inside a larger, sealable jar or beaker. Add a larger volume (e.g., 2-3 mL) of the "anti-solvent" (e.g., pentane) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

-

Incubation: Seal the outer jar tightly. The more volatile anti-solvent will slowly diffuse into the inner vial's solution.

-

Patience is Key: Do not disturb the setup.[8] Place it in a vibration-free location at a constant temperature (e.g., room temperature or a refrigerator to slow the process further).[9] Crystals may form over a period of hours to weeks.

| Common "Good" Solvents (Higher Boiling Point) | Common "Anti-Solvents" (Lower Boiling Point) |

| Dichloromethane (DCM) | Pentane, Hexane, Diethyl Ether |

| Chloroform | Pentane, Hexane, Diethyl Ether |

| Toluene | Hexane, Pentane |

| Acetone | Diethyl Ether, Pentane |

| Ethyl Acetate | Hexane, Pentane |

| Methanol / Ethanol | Diethyl Ether, Dichloromethane |

Table 1: Representative solvent systems for vapor diffusion crystallization.

Causality Behind Choices: The difluoromethyl group introduces specific considerations. Its electronegativity can influence which solvents are most effective. Slow crystallization, achieved via vapor diffusion or slow cooling, is often preferable to rapid methods like slow evaporation.[9] This is because the CHF₂ group can exhibit rotational disorder in the crystal lattice, and slower growth provides the molecules more time to settle into an ordered, low-energy state, minimizing this effect.

Part 2: The Experiment - Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, the next step is to collect the diffraction data. This process involves exposing the crystal to a focused beam of X-rays and recording the resulting diffraction pattern.[10]

Crystal Mounting and Evaluation

A single, well-formed crystal with sharp edges and no visible cracks is selected under a microscope. It is mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (usually around 100 K). This cryo-cooling minimizes radiation damage and reduces thermal motion of the atoms, leading to higher-quality data.

Data Collection Strategy

Modern automated diffractometers are used to collect diffraction data.[11] The process involves rotating the crystal in the X-ray beam and collecting a series of diffraction images.[12]

Workflow for X-ray Diffraction Data Collection

Caption: Workflow from Crystal Mounting to Processed Data.

The software automatically indexes the reflections to determine the unit cell parameters and space group.[12] A full dataset is then collected to ensure high completeness and redundancy, which are critical for an accurate structure solution. For fluorinated compounds, using a high-intensity source like a synchrotron can be advantageous, especially for weakly diffracting or small crystals.[10][13]

Part 3: The Analysis - Structure Solution and Refinement

With a processed data file (containing h, k, l indices and intensities), the crystallographer's primary task is to determine the arrangement of atoms that produced this diffraction pattern.

Structure Solution

For small organic molecules, "direct methods" or "dual-space" algorithms, as implemented in programs like SHELXT, are typically used.[14] These methods use statistical phase relationships to generate an initial electron density map from which a significant portion of the molecular structure can be identified.

Structure Refinement

The initial model is then refined using a least-squares process (e.g., with SHELXL).[15][16] This iterative process adjusts atomic positions, occupancies, and displacement parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data. This agreement is monitored by the R1 factor, which should ideally be below 5% for a well-refined structure.

Special Consideration: Refining a Disordered Difluoromethyl Group

A common challenge with CHF₂ and CF₃ groups is rotational disorder, where the group adopts multiple orientations within the crystal lattice.[16][17][18] This is often visualized as unusually large or elongated thermal ellipsoids for the fluorine atoms.

Protocol for Refining Positional Disorder:

-

Identification: Suspect disorder if difference map peaks appear near the fluorine atoms or if their anisotropic displacement parameters (ADPs) are non-spherical.[16]

-

Modeling: Model the disorder by defining two (or more) alternative positions for the fluorine atoms. The C-F bond lengths and F-C-F angles for each component should be restrained to be chemically sensible using commands like SADI and DANG in SHELXL.

-

Occupancy Refinement: The occupancies of the two components are refined using a free variable (e.g., FVAR), ensuring their sum equals 1.0. For example, PART 1 atoms would have an occupancy of 21 and PART 2 atoms an occupancy of -21.

-

ADP Restraints: The ADPs of the disordered atoms should be restrained to be similar to each other and to have reasonable shapes. Commands like EADP (to equate ADPs of atoms in similar environments) and ISOR (to restrain ellipsoids towards sphericity) are invaluable.[16]

-

Validation: A successful disorder model will result in a significant drop in the R1 factor, a flatter difference electron density map, and more chemically reasonable ADPs.

Part 4: The Interpretation - Unveiling Molecular Insights

A solved crystal structure is more than just a picture; it is a rich source of data for understanding molecular conformation and intermolecular interactions, which are fundamental to rational drug design.

Molecular Conformation

The structure reveals precise bond lengths, bond angles, and torsion angles. For pyrazole derivatives, this can confirm the planarity of the pyrazole ring and describe the orientation of substituents. For example, in one study, the phenyl rings of a derivative adopted an irregular propeller conformation.[19]

Intermolecular Interactions: The Role of Fluorine

The packing of molecules in the crystal is dictated by a network of non-covalent interactions.[20] For this compound derivatives, several key interactions are expected:

-

N-H···N Hydrogen Bonds: The pyrrole-like NH of the pyrazole is a strong hydrogen bond donor, while the pyridine-like N2 is an acceptor. This often leads to the formation of hydrogen-bonded dimers or chains (catemers), which are common supramolecular motifs in pyrazoles.[14]

-

C-H···F Interactions: The difluoromethyl group, while not a classical hydrogen bond acceptor, can participate in weak C-H···F hydrogen bonds.[17][18] These interactions, though individually weak, can collectively play a significant role in stabilizing the crystal packing.

-

π-π Stacking: The aromatic pyrazole ring can interact with other aromatic rings through π-π stacking.

-

C-H···π Interactions: Hydrogen atoms from one molecule can interact with the electron cloud of a pyrazole or other aromatic ring on a neighboring molecule.[19]

Visualizing Key Intermolecular Interactions

Caption: Supramolecular interactions of pyrazole derivatives.

Analysis of these interactions, often performed with software like Mercury or PLATON, provides crucial insights into how these molecules recognize each other, which can be extrapolated to understand ligand-receptor binding.[15][21][22]

| Parameter | Typical Value Range | Significance |

| Unit Cell | ||

| a, b, c (Å) | 5 - 20 Å | Dimensions of the repeating unit |

| α, β, γ (°) | 90 - 120° | Angles of the repeating unit |

| Space Group | P2₁/c, P-1, C2/c, etc. | Symmetry of the crystal lattice |

| Data Collection | ||

| Resolution (Å) | < 0.8 Å | Measure of detail in the structure |

| Rmerge / Rint | < 10% | Measure of data consistency |

| Completeness (%) | > 99% | Percentage of all possible reflections measured |

| Refinement | ||

| R1 (I > 2σ(I)) | < 5% | Agreement between model and data |

| wR2 (all data) | < 15% | Weighted agreement factor |

| Goodness-of-Fit (S) | ~ 1.0 | Indicates a good model and weighting scheme |

Table 2: Typical Crystallographic Data and Quality Indicators for a Small Molecule Structure.

Part 5: The Validation - Ensuring Structural Integrity

The final step in any crystal structure analysis is rigorous validation. It is not enough to achieve a low R-factor; the model must also be chemically and physically sound.

The checkCIF Protocol

The International Union of Crystallography (IUCr) provides a free online service called checkCIF that validates crystallographic information files (CIFs).[23][24] Submitting a CIF to this server generates a report that flags potential errors, inconsistencies, or unusual features as ALERTS (Level A, B, C, or G).[25][26]

Self-Validating System:

-

Before Publication: Researchers are expected to run checkCIF and address all Level A and B alerts before submitting a structure for publication.[25]

-

Common Alerts: These can range from simple syntax errors in the CIF to more serious issues like missed symmetry, incorrect atom assignments, or unusual bond lengths.

-

Responding to ALERTS: For alerts that cannot be "fixed" (e.g., an unusually short but chemically valid bond), the researcher should add a commented explanation directly into the CIF file. This demonstrates to reviewers and future users that the feature has been noted and considered.[25]

The checkCIF procedure is an indispensable tool for maintaining the quality and integrity of structural data, ensuring that published structures are reliable and reusable.[25][27] The final validated CIF should be deposited in a public repository like the Cambridge Structural Database (CSD) to make the data findable, accessible, interoperable, and reusable (FAIR).[25][28][29]

Conclusion

The crystal structure analysis of this compound derivatives is a multi-faceted process that demands both experimental skill and careful analytical reasoning. From the meticulous cultivation of single crystals to the nuanced refinement of disordered atoms and the rigorous validation of the final model, each step is critical for unlocking the structural insights that drive modern drug and agrochemical design. By understanding the causality behind each experimental choice and leveraging powerful analytical and validation tools, researchers can confidently determine and interpret the three-dimensional structures of these vital compounds, paving the way for the development of next-generation molecules with enhanced efficacy and tailored properties.

References

- Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews.

- Crystallization of small molecules. (n.d.).

- checkCIF validation ALERTS: what they mean and how to respond. (n.d.).

- Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC - NIH.

- Advanced crystallisation methods for small organic molecules. (2023). ePrints Soton.

- checkCIF. (n.d.).

- Structure validation in chemical crystallography. (n.d.). Utrecht University - UU Research Portal.

- PLATON/VALIDATION. (n.d.).

- Validating a small-unit-cell structure; understanding checkCIF reports. (2013). YouTube.

- Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. (n.d.). New Journal of Chemistry (RSC Publishing).

- Crystallization. (n.d.).

- Intermolecular Interactions of Organic Fluorine Seen in Perspective. (2022).

- Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. (2018). Synform.

- Some fluorinated azoles and pyrazolyl-1,2,3-triazoles with biological activity. (n.d.).

- Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. (2025). PMC - PubMed Central.

- Investigation of Intermolecular Interactions in Fluoro/Trifluoromethyl derivatives of Benzoylferrocene. (n.d.).

- Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. (2025).

- Effects of Fluorine Substitution on the Intermolecular Interactions, Energetics, and Packing Behavior of N-Benzyl Substituted Diketopyrrolopyrroles. (n.d.).

- Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.).

- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (n.d.). MDPI.

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.

- Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. (2022).

- METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. (2016).

- Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. (2020).

- X-Ray Crystallography of Chemical Compounds. (n.d.). PMC - NIH.

- X-Ray Crystallography - Software. (n.d.). Purdue University.

- Installation of Crystallographic software WinGX, ORTEP3, MERCURY, SHELX, PL

- X-ray Diffraction D

- An Experimental Approach to Assess Fluorine Incorporation into Disordered Rock Salt Oxide C

- CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). CCDC.

- Disordered Refinement. (2020). OU Chemical Crystallography Lab.

- X-ray Diffraction Data Collection. (n.d.).

- X-ray Crystallography: Data collection and processing. (2021). YouTube.

- Intermolecular Interactions in Functional Crystalline Materials:

- Crystallography Software. (n.d.).

- Synthesis and crystal structure of 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate, C11H12F2N4O2. (2025).

- The Largest Curated Crystal Structure D

- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). PMC - NIH.

Sources

- 1. thieme.de [thieme.de]

- 2. mdpi.com [mdpi.com]

- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. An Experimental Approach to Assess Fluorine Incorporation into Disordered Rock Salt Oxide Cathodes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 15. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 16. ou.edu [ou.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. youtube.com [youtube.com]

- 22. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]

- 23. CheckCIF [checkcif.iucr.org]

- 24. research-portal.uu.nl [research-portal.uu.nl]

- 25. researchgate.net [researchgate.net]

- 26. youtube.com [youtube.com]

- 27. PLATON/VALIDATION [platonsoft.nl]

- 28. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 29. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

biological significance of the pyrazole scaffold in medicinal chemistry

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility stems from a unique combination of physicochemical properties that allow it to interact with a wide array of biological targets with high affinity and specificity. This guide provides a comprehensive technical overview of the pyrazole scaffold's biological significance, covering its fundamental properties, diverse mechanisms of action across major therapeutic areas, structure-activity relationships, and key synthetic strategies. Through an exploration of FDA-approved drugs and detailed experimental protocols, this document serves as a critical resource for researchers, scientists, and drug development professionals seeking to leverage the power of the pyrazole core in creating next-generation therapeutics.

Introduction: The Rise of a Privileged Scaffold

In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a fertile ground for the development of novel drugs.[1] The pyrazole ring system is a quintessential example of such a scaffold.[3][4] Its journey from a simple heterocyclic compound, first described by Ludwig Knorr in 1883, to a central component in blockbuster drugs is a testament to its exceptional chemical and biological properties.[5]

The utility of the pyrazole core is evidenced by its presence in a multitude of FDA-approved drugs treating a wide range of conditions, from inflammation and cancer to infectious diseases and erectile dysfunction.[2][4][6] Drugs such as Celecoxib, Sildenafil, Crizotinib, and Ruxolitinib highlight the scaffold's adaptability and success.[1][2] The number of drugs incorporating a pyrazole nucleus has seen a significant increase, underscoring its role in modern drug design.[2][3]

Physicochemical & Pharmacokinetic Advantages

The pyrazole ring's structure imparts a set of highly desirable drug-like properties. Its two nitrogen atoms—one pyrrole-like (N1) and one pyridine-like (N2)—allow the scaffold to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions within protein binding pockets.[7][8]

Key properties contributing to its success include:

-

Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, which contributes to improved pharmacokinetic profiles.[1][2]

-

Aromaticity and Rigidity: As an aromatic system, the pyrazole ring is conformationally rigid, which can reduce the entropic penalty upon binding to a target and help orient substituents in a precise manner for optimal interaction.[7][9]

-

Tunable Electronics: The electronic properties of the ring can be readily modulated by substituents, allowing medicinal chemists to fine-tune pKa, lipophilicity, and other parameters to optimize potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[10][11][12]

-

Bioisosteric Versatility: The pyrazole ring is an effective bioisostere for other aromatic rings like benzene or imidazole. This substitution can lead to enhanced potency, improved solubility, and better safety profiles.[7]

Mechanisms of Action & Key Biological Targets

The pyrazole scaffold's versatility allows it to target a diverse range of proteins, including enzymes, receptors, and ion channels.[13] This section explores its role in several major therapeutic areas.

Anti-inflammatory: COX-2 Inhibition

Perhaps the most well-known application of the pyrazole scaffold is in selective COX-2 inhibition. Cyclooxygenase (COX) enzymes mediate the synthesis of prostaglandins, which are key drivers of pain and inflammation.[14] While COX-1 is constitutively expressed and plays a protective role in the gut, COX-2 is induced at sites of inflammation.[15]

Celecoxib (Celebrex®) , a diaryl-substituted pyrazole, exemplifies this class.[16] Its structure allows for selective binding to the larger, more flexible active site of the COX-2 enzyme. The sulfonamide side chain of celecoxib binds to a specific hydrophilic pocket in COX-2 that is absent in COX-1, conferring its selectivity.[14][17] This selective inhibition provides potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[15][17]

Caption: Pyrazole-based drug Celecoxib selectively inhibits the COX-2 enzyme.

Oncology: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer.[8] The pyrazole scaffold has proven to be a critical framework for designing potent and selective protein kinase inhibitors (PKIs).[8][18] Of the 74 small molecule PKIs approved by the US FDA, eight contain a pyrazole ring.[8]

Crizotinib (Xalkori®) is a prime example. It is a multi-targeted tyrosine kinase inhibitor that potently inhibits ALK (Anaplastic Lymphoma Kinase) and c-Met.[19][20] In certain non-small cell lung cancers (NSCLC), a chromosomal rearrangement leads to the EML4-ALK fusion oncogene, resulting in constitutive kinase activity that drives tumor growth.[20][21] Crizotinib functions by competitively binding to the ATP-binding pocket of the ALK kinase domain, blocking downstream signaling pathways and leading to cell cycle arrest and apoptosis.[19][20] The pyrazole core of Crizotinib plays a crucial role in anchoring the molecule within the kinase hinge region through key hydrogen bonding and van der Waals interactions.[7]

Caption: Pyrazole-based kinase inhibitors compete with ATP for the binding site.

Other Therapeutic Areas

The biological activities of pyrazole derivatives are extensive and continue to be explored.[5][9][22] They have demonstrated significant potential as:

-

Antimicrobial Agents: Exhibiting activity against bacteria, fungi, and mycobacteria.[9][23]

-

Antiviral Agents: Including inhibitors of HIV reverse transcriptase.[12]

-

CNS Agents: With applications as antidepressants, anticonvulsants, and antipsychotics.[5][10]

-

Cardiovascular Agents: Sildenafil (Viagra®), a pyrimidine-fused pyrazole, is a potent PDE5 inhibitor used for erectile dysfunction and pulmonary hypertension.[2][7]

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of pyrazole derivatives is highly dependent on the nature and position of substituents on the core ring.[10][24] SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.[25][26]

-

Position 1 (N1): Substitution at the N1 position significantly impacts the molecule's ability to act as a hydrogen bond donor.[8] Large substituents can provide steric hindrance or introduce new binding interactions.

-

Positions 3 and 5: These positions are often decorated with aryl or other bulky groups that can engage in hydrophobic or π–π stacking interactions within the target binding site, as seen in Celecoxib and Crizotinib.[24][27]

-

Position 4: This position is a common site for modification to fine-tune electronic properties and solubility.[9]

Systematic modification at these positions allows for the generation of large compound libraries for high-throughput screening and the rational design of drugs with tailored biological activities.[28]

Synthetic Strategies for Pyrazole Scaffolds

The accessibility of the pyrazole core through robust and versatile synthetic methods has been a key driver of its widespread use.[28][29] Modern green chemistry approaches are also being increasingly adopted.[30][31]

A cornerstone method is the Knorr pyrazole synthesis , which involves the condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[28] This method is highly reliable and allows for significant variation in the substituents at positions 3, 4, and 5 of the final pyrazole ring.

Caption: A common synthetic route to substituted pyrazoles.

Other important synthetic routes include 1,3-dipolar cycloadditions and reactions involving α,β-unsaturated carbonyl compounds.[32]

Case Studies: FDA-Approved Pyrazole-Containing Drugs

The success of the pyrazole scaffold is best illustrated by the number of drugs that have reached the market. The following table summarizes a selection of these important therapeutic agents.

| Drug Name (Brand Name) | Target(s) | Therapeutic Indication(s) |

| Celecoxib (Celebrex®) | COX-2 | Osteoarthritis, Rheumatoid Arthritis, Acute Pain[17] |

| Crizotinib (Xalkori®) | ALK, c-Met, ROS1 | Non-Small Cell Lung Cancer (NSCLC)[20][33] |

| Ruxolitinib (Jakafi®) | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera |

| Sildenafil (Viagra®) | PDE5 | Erectile Dysfunction, Pulmonary Hypertension[2] |

| Apixaban (Eliquis®) | Factor Xa | Anticoagulant for Stroke Prevention |

| Pralsetinib (Gavreto®) | RET Tyrosine Kinase | NSCLC, Thyroid Cancer[2] |

| Baricitinib (Olumiant®) | JAK1, JAK2 | Rheumatoid Arthritis |

| Ibrutinib (Imbruvica®) | Bruton's Tyrosine Kinase (BTK) | Mantle Cell Lymphoma, Chronic Lymphocytic Leukemia[2] |

This table is not exhaustive but represents the diversity of targets and indications.

Experimental Protocols

To ensure scientific integrity and provide practical value, this section details a representative protocol for assessing the activity of a novel pyrazole-based kinase inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

A. Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of remaining ATP is inversely correlated with kinase activity. A luminogenic substrate is used to produce a light signal proportional to the ATP concentration.

B. Materials:

-

Recombinant Kinase of interest (e.g., ALK, JAK2)

-

Kinase-specific substrate peptide

-

Test Compound (pyrazole derivative) dissolved in DMSO

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

ATP solution (at a concentration near the Km for the specific kinase, e.g., 100 µM)

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

White, opaque 96-well or 384-well assay plates

-

Multichannel pipettes, plate reader with luminescence detection

C. Step-by-Step Methodology:

-

Compound Preparation: a. Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted in 10 steps with a 1:3 dilution factor. b. Prepare a "no inhibitor" control (DMSO only) and a "no enzyme" control.

-

Reaction Setup: a. To each well of the assay plate, add 2.5 µL of the test compound dilution or DMSO control. b. Prepare a master mix containing the kinase assay buffer, the substrate peptide, and the recombinant kinase. c. Add 5 µL of the kinase/substrate master mix to each well. d. Pre-incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.

-

Initiation of Kinase Reaction: a. Prepare an ATP solution in the kinase assay buffer. b. Add 2.5 µL of the ATP solution to each well to start the reaction. The final reaction volume is 10 µL. c. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in the "no inhibitor" control).

-

Detection: a. Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 20 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and its substrate, which will react with the newly synthesized ATP from the ADP generated during the kinase reaction. d. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

-

Data Acquisition and Analysis: a. Read the luminescence on a plate reader. b. Subtract the background signal (from "no enzyme" controls). c. Normalize the data: Set the "no inhibitor" control (DMSO) as 100% activity and the highest inhibitor concentration as 0% activity. d. Plot the percent inhibition versus the logarithm of the inhibitor concentration. e. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[34]

D. Self-Validation & Controls:

-

Positive Control: Include a known inhibitor for the target kinase to validate assay performance.

-

Z'-factor: Calculate the Z'-factor using the "no inhibitor" and "high inhibitor" controls to assess the quality and robustness of the assay. A Z' > 0.5 is considered excellent.

Future Perspectives and Challenges

The pyrazole scaffold continues to be a focal point of innovation in drug discovery.[13] Future directions include:

-

Novel Targets: Exploring the utility of pyrazoles against new and challenging biological targets.

-

PROTACs and Molecular Glues: Incorporating the pyrazole scaffold into novel modalities like Proteolysis Targeting Chimeras (PROTACs) to induce protein degradation rather than just inhibition.

-